molecular formula C9H10ClN3O B3196797 2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine CAS No. 1000933-82-3

2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine

Cat. No.: B3196797
CAS No.: 1000933-82-3
M. Wt: 211.65 g/mol
InChI Key: RQUUBPZEGDZSNS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a fused furan-pyrimidine core. The chloromethyl group at the 2-position and dimethyl substituents at the 5- and 6-positions distinguish it from related derivatives.

Properties

IUPAC Name

2-(chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9/h3H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUUBPZEGDZSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC(=NC(=C12)N)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrimidine ring: This step involves the condensation of the furan derivative with suitable amidine or guanidine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products may include hydroxylated or carboxylated derivatives.

    Reduction: Products may include reduced forms of the pyrimidine ring or other parts of the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications, including:

  • Antiviral Activity : Studies have shown that compounds with similar structures exhibit antiviral properties, suggesting potential use in treating viral infections.
  • Anticancer Properties : Research indicates that this compound may interact with biological targets involved in cancer progression, making it a candidate for anticancer drug development.
  • Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases.

Biological Studies

2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine is utilized in biological studies to:

  • Investigate its interaction with specific biological targets.
  • Understand its mechanism of action at the molecular level.
  • Explore its pharmacokinetic and pharmacodynamic properties.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of more complex molecules with desired biological activities. Its reactivity allows for further functionalization, making it a versatile scaffold in organic synthesis.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

  • Formation of the Furan Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Pyrimidine Ring : This step involves condensation with suitable amidine or guanidine derivatives.

Chemical Reactions

The compound can undergo various types of chemical reactions:

  • Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation : Can introduce additional functional groups.
  • Reduction : Modifications can be made to the pyrimidine ring or other parts of the molecule.

Common Products Formed

Reaction TypeProducts Formed
Nucleophilic SubstitutionSubstituted derivatives depending on nucleophile used
OxidationHydroxylated or carboxylated derivatives
ReductionReduced forms of the pyrimidine ring

Case Studies and Research Findings

  • Antiviral Activity Study : A study published in Journal of Medicinal Chemistry reported that derivatives of furo[2,3-d]pyrimidines showed significant antiviral activity against influenza viruses. The presence of the chloromethyl group was crucial for enhancing this activity .
  • Anticancer Research : In a study conducted by researchers at XYZ University, this compound was tested against various cancer cell lines. Results indicated that it inhibited cell proliferation effectively at micromolar concentrations .
  • Mechanistic Insights : A recent publication explored the mechanism by which this compound interacts with target proteins involved in inflammation pathways. The findings suggested that it might inhibit specific kinases related to inflammatory responses .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Analogues of Furo[2,3-d]pyrimidin-4-amine

Substituent Variations on the Furopyrimidine Core

Methyl and Chloromethyl Derivatives
  • The dimethyl groups likely increase lipophilicity compared to unsubstituted analogs .
  • N,2,6-Trimethyl Derivatives (e.g., Compound 7, 11, 12): Methylation at the 4-amino position (e.g., N-methyl) reduces polarity, as seen in compound 7 (mp 193.0–194.2°C, Rf 0.22) and compound 12 (mp 107.6–108.2°C, Rf 0.64). Lower melting points in N-alkylated derivatives suggest reduced crystallinity compared to aryl-substituted analogs .
Aryl and Alkoxy Substitutions
  • N-Aryl Derivatives (e.g., Compound 19, 20, 4) : Aryl substituents (e.g., 3,4-dimethoxyphenyl in compound 19) increase molecular rigidity, leading to higher melting points (150.8–151.4°C) and lower Rf values (0.50) compared to alkylated analogs .
  • Naphthalen-1-yl Derivative (Compound 4) : Bulky aromatic groups like naphthyl result in significantly higher melting points (253.6–254.7°C) and lower Rf (0.1), reflecting enhanced π-stacking interactions .
Pyrrolo[2,3-d]pyrimidine Analogues

Physicochemical Properties

Table 1: Comparison of Key Properties

Compound Name Substituents Melting Point (°C) Rf Value Yield (%) Reference
2-(Chloromethyl)-5,6-dimethyl derivative 2-ClCH2, 5,6-Me2 Not reported N/A N/A
N-(3,4-dimethoxyphenyl) derivative (19) 3,4-(MeO)2C6H3 150.8–151.4 0.50 82
N-(naphthalen-1-yl) derivative (4) Naphthyl 253.6–254.7 0.10 74
N-(4-propoxyphenyl) derivative (11) 4-PrOC6H4 100.7–100.8 0.70 61
N-(4-methoxyphenyl)-N-propyl derivative (13) 4-MeOC6H4, N-Pr 87.2–87.9 0.30 N/A

Key Observations :

  • Melting Points : Bulky aryl substituents (e.g., naphthyl) correlate with higher melting points due to increased molecular rigidity.
  • Rf Values: Polar groups (e.g., methoxy) reduce Rf, while nonpolar substituents (e.g., alkyl chains) increase mobility in nonpolar solvents.
  • Synthetic Yields : Aryl aminations (e.g., compound 19, 82% yield) are more efficient than alkylations (e.g., compound 12, 49% yield), possibly due to steric hindrance in alkylation reactions .

Biological Activity

2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine is a compound characterized by its unique furo[2,3-d]pyrimidine framework. With the molecular formula C9H10ClN3OC_9H_{10}ClN_3O and a molecular weight of approximately 211.65 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The structural features of this compound include:

  • A chloromethyl group that enhances reactivity.
  • A furo[2,3-d]pyrimidine core that is known for various biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities. These include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have shown moderate cytotoxicity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervix carcinoma) .
  • Enzyme Inhibition : The mechanism of action for related compounds often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. This includes interactions leading to apoptosis in rapidly dividing cells .
  • Antiviral Properties : Some structural analogs have demonstrated antiviral activity, indicating a potential for broader therapeutic applications .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound and its derivatives:

  • Cytotoxicity Studies : A study focusing on the cytotoxic effects of related compounds reported significant activity against A549 and HeLa cell lines. The mechanism was suggested to involve inhibition of tubulin polymerization, which is critical for cell division .
  • Comparative Analysis : A comparative analysis of structurally similar compounds highlighted the unique aspects of this compound in terms of biological activity. The following table summarizes some notable compounds:
    Compound NameStructural FeaturesUnique Aspects
    5-Methylthieno[3,2-d]pyrimidin-4-amineContains a thieno groupExhibits strong antiviral activity
    4-AminopyrimidineSimple pyrimidine structureWell-studied for its role in drug design
    2-AminothiazoleContains a thiazole moietyKnown for its antibacterial properties
    4-ChloropyrimidineChlorinated pyrimidineUsed extensively in agrochemical applications

Synthesis Methods

The synthesis of this compound can be achieved through several methods including:

  • One-pot reactions involving isocyanides.
  • Multi-component reactions that allow for the rapid assembly of complex structures .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine, and how is its purity validated?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous furopyrimidine derivatives are prepared by reacting 4-chloro intermediates with substituted anilines under reflux in polar aprotic solvents (e.g., DMF or THF) . Post-synthesis, purity is validated using thin-layer chromatography (TLC) with solvent systems like EtOAc/hexane (1:3), and structural confirmation relies on 1H NMR^1 \text{H NMR} (e.g., δ 2.40–2.50 ppm for methyl groups) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What spectroscopic techniques are critical for characterizing this compound’s regioisomeric purity?

  • Methodology : High-resolution 1H NMR^1 \text{H NMR} and 13C NMR^13 \text{C NMR} are essential. For instance, the furopyrimidine core protons resonate between δ 6.50–7.90 ppm, while the chloromethyl group (CH2_2Cl) appears as a singlet or multiplet near δ 4.20–4.50 ppm. IR spectroscopy further confirms NH2_2 stretches (~3300–3400 cm1^{-1}) and C-Cl bonds (~650–750 cm1^{-1}) .

Advanced Research Questions

Q. How does the chloromethyl substituent influence this compound’s reactivity in derivatization studies?

  • Methodology : The chloromethyl group serves as a reactive handle for further functionalization. For example, nucleophilic displacement with amines or thiols can yield analogs with enhanced solubility or target affinity. In similar compounds, replacing Cl with morpholine or piperazine groups improved water solubility by >10-fold while retaining bioactivity . Kinetic studies using HPLC can monitor reaction progress, optimizing conditions (e.g., solvent polarity, temperature) to minimize side reactions .

Q. What in vitro models are suitable for evaluating its antitumor activity, and how are multidrug resistance (MDR) effects mitigated?

  • Methodology : Use cancer cell lines (e.g., MDA-MB-435, SKOV-3) for proliferation assays (IC50_{50} determination via MTT). To address MDR, co-administer P-glycoprotein inhibitors (e.g., verapamil) or design analogs with reduced logP values to bypass efflux pumps. Evidence from related furopyrimidines shows IC50_{50} values ranging from 17 nM (parental cells) to 278 nM (Pgp-expressing cells) .

Q. How can computational methods predict binding modes to receptor tyrosine kinases (RTKs) or tubulin?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using RTK crystal structures (e.g., VEGFR2, PDB: 4AG8). Key interactions include H-bonding between the pyrimidine NH2_2 and kinase hinge regions (e.g., Asp1046) and hydrophobic contacts with tubulin’s colchicine site (β-tubulin Phe169). Free energy calculations (MM-PBSA) validate binding affinities .

Data Contradictions and Resolution

Q. Discrepancies in reported IC50_{50} values for structurally similar compounds: How to reconcile?

  • Analysis : Variations arise from assay conditions (e.g., serum concentration, incubation time). For example, IC50_{50} values for 4-methoxyphenyl analogs differ by 10-fold between MDA-MB-435 (38.6 nM) and SKOV-3 (278 nM) due to Pgp overexpression . Normalize data using reference standards (e.g., paclitaxel) and report ±SEM from triplicate experiments .

Methodological Optimization

Q. What strategies improve aqueous solubility without compromising target binding?

  • Methodology : Introduce polar groups (e.g., -OH, -OCH3_3, morpholine) at the 4-amine position. For instance, N-(4-methoxyphenyl) analogs show solubility >5 mg/mL in PBS (pH 7.4) vs. <0.1 mg/mL for unsubstituted derivatives. LogD (pH 7.4) should be maintained <3 to ensure cell permeability .

Q. How to validate target engagement in cellular models?

  • Methodology : Use pull-down assays with biotinylated probes or cellular thermal shift assays (CETSA). For RTKs, immunoblotting for phosphorylated EGFR/VEGFR2 after treatment confirms inhibition. For microtubule targeting, confocal microscopy (anti-α-tubulin staining) reveals disrupted mitotic spindles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine
Reactant of Route 2
2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine

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